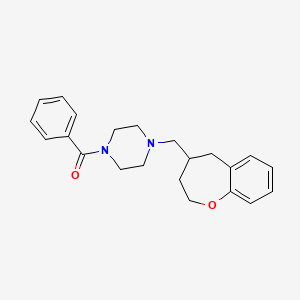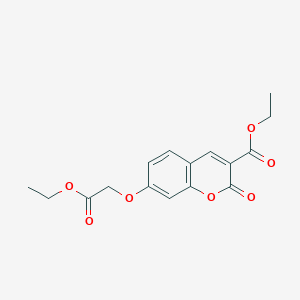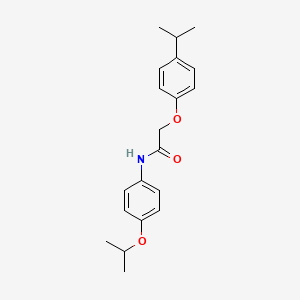
1-benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that exhibit significant biological and pharmacological activities. Such compounds are synthesized for their potential in various applications, including medicinal chemistry, where their interactions with biological targets can lead to the development of new therapeutic agents.
Synthesis Analysis
Synthesis methods for compounds similar to "1-benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine" involve multi-step reactions that typically start with the formation of a piperazine backbone, followed by the introduction of benzoyl and tetrahydro-1-benzoxepin groups through nucleophilic substitution, amidation, and ring-closing reactions (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to the one in focus is characterized using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. These structures often exhibit features such as chair conformations in piperazine rings and distorted tetrahedral geometries around sulfur atoms, indicative of their complex molecular architecture (Ananda Kumar et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include interactions with nucleophiles and electrophiles, highlighting their reactivity towards the formation of new bonds. These reactions are foundational in modifying the compound's structure to alter its chemical properties for desired activities (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. These characteristics are determined through analytical techniques and have significant implications for the compound's stability, formulation, and application in drug development (Clark et al., 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are central to the compound's utility in pharmacological applications. Studies on similar compounds have shown interactions with various receptors and enzymes, indicating their potential as therapeutic agents. The design and synthesis of these compounds are guided by structure-activity relationship (SAR) studies to optimize their efficacy and selectivity (Le Bihan et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(19-6-2-1-3-7-19)24-13-11-23(12-14-24)17-18-10-15-26-21-9-5-4-8-20(21)16-18/h1-9,18H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFQONPMNYEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628744.png)
![2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5628752.png)

![(3aR*,6aR*)-2-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5628774.png)

![1-benzyl-4-phenyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5628783.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5628818.png)
![N-cyclopropyl-2-(2-isopropyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)isonicotinamide](/img/structure/B5628830.png)
![(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628836.png)
![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)
![(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)